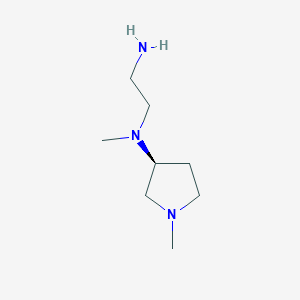

N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine

Description

N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine (CAS: 1241386-61-7) is a tertiary amine with a molecular weight of 157.26 g/mol and the molecular formula C₈H₁₉N₃ . Its structure features a chiral (S)-configured pyrrolidine ring substituted with a methyl group at the 3-position, linked to an ethane-1,2-diamine backbone where the N¹ atom is additionally methylated. Its synthesis likely parallels methods for related ethane-1,2-diamine derivatives, such as Schiff base condensation or coordination with metal ions, as seen in platinum(II) complexes .

Structure

3D Structure

Properties

IUPAC Name |

N'-methyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10-5-3-8(7-10)11(2)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQSAZRZSGQIN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Methyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine, also known as a specific derivative of pyrrolidine-based compounds, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name: N1-Methyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine

- Molecular Formula: C8H18N2

- Molecular Weight: 158.25 g/mol

- CAS Number: 1354015-46-5

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 329.9 ± 37.0 °C (Predicted) |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) |

| pKa | 9.60 ± 0.10 (Predicted) |

The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a modulator of dopamine receptors, particularly the D(3) subtype, which is implicated in various neuropsychiatric disorders. Studies indicate that structural modifications at the amine nitrogen can significantly influence binding affinity and selectivity towards these receptors .

Pharmacological Effects

- Dopamine Receptor Modulation : The compound has shown potential as a selective dopamine D(3) receptor antagonist, which may provide therapeutic benefits in conditions such as schizophrenia and addiction .

- Neuroprotective Properties : Preliminary studies suggest that it may possess neuroprotective effects, potentially reducing cytotoxicity in neuronal cells under certain concentrations .

- Cytotoxicity Studies : In vitro assays have indicated low cytotoxicity levels with calculated IC50 values around 368.2 mg/L for rat brain striatum primary neurons and 403.1 mg/L for human primary healthy hepatocytes .

Study on Neurotoxicity

A study involving the administration of N1-Methyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine demonstrated that single oral doses (10 mg/kg) were well tolerated in rats without significant adverse effects observed over a five-day period at higher doses (30 mg/kg) .

Antipsychotic Potential

Another research highlighted the compound's potential in animal models as a treatment for psychosis-related symptoms, showcasing its ability to modulate dopaminergic pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine can be contextualized by comparing it to analogous ethane-1,2-diamine derivatives. Key variations include substituents on the pyrrolidine/piperidine rings, N¹ alkyl/aryl groups, and stereochemistry.

Substituents on the Pyrrolidine/Piperidine Ring

- Ring Size and Flexibility: The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in (S)-N¹-Isopropyl-N¹-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS: 1354015-78-3). Substituent Position: The (S)-1-methyl group on pyrrolidine in the target compound differs from benzyl-substituted analogs like N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine (CAS: 1354006-87-3), where steric bulk and aromaticity may influence solubility and receptor interactions .

N¹ Substituent Variations

- Alkyl Groups: Replacement of the N¹-methyl group with isopropyl in (R)-N¹-Isopropyl-N¹-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1354008-48-2) increases lipophilicity (logP) and molecular weight (185.31 g/mol vs. Cyclopropyl substitution, as in N¹-Cyclopropyl derivatives (e.g., CAS: 1354006-87-3), introduces ring strain and rigidity, which could affect metabolic stability .

Stereochemical and Electronic Effects

- The (S)-configuration of the pyrrolidine methyl group in the target compound may confer enantioselective interactions in chiral environments, a feature absent in racemic or non-chiral analogs like N¹-Methyl-N¹-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine (CAS: 1423026-17-8) .

- Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in analogs such as N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine reduce basicity compared to the target compound’s methyl-pyrrolidine system .

Table 1: Structural and Molecular Comparison of Selected Ethane-1,2-diamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine | 1241386-61-7 | C₈H₁₉N₃ | 157.26 | (S)-1-methyl-pyrrolidin-3-yl, N¹-methyl |

| N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine | 1354006-87-3 | C₁₆H₂₅N₃ | 259.40 | 1-benzyl-pyrrolidin-3-yl, N¹-cyclopropyl |

| (R)-N¹-Isopropyl-N¹-(1-methylpyrrolidin-3-yl)-ethane-1,2-diamine | 1354008-48-2 | C₁₁H₂₅N₃ | 185.31 | 1-methylpyrrolidin-3-yl, N¹-isopropyl |

| N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine | 876717-71-4 | C₁₁H₁₈N₂O | 194.28 | 3-methoxy-benzyl, N¹-methyl |

| (S)-N¹-Isopropyl-N¹-(1-methylpiperidin-3-yl)-ethane-1,2-diamine | 1354015-78-3 | C₁₁H₂₅N₃ | 199.34 | 1-methylpiperidin-3-yl, N¹-isopropyl |

Physicochemical and Functional Implications

- Hydrogen Bonding: The ethane-1,2-diamine backbone provides two amine groups capable of hydrogen bonding, though tertiary amines (e.g., N¹-methyl) have reduced H-bond donor capacity compared to primary/secondary analogs .

Q & A

Q. What are the primary synthetic routes for N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential alkylation and stereochemical control. A common approach is:

Pyrrolidine precursor modification : React (S)-1-methyl-pyrrolidin-3-amine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N¹-methyl group .

Ethylene diamine coupling : Use ethane-1,2-diamine in a nucleophilic substitution reaction with the modified pyrrolidine intermediate. Solvents like dichloromethane and bases like sodium hydroxide are critical for controlling reactivity .

- Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (alkylation) | Minimizes side reactions |

| Solvent | Dichloromethane | Enhances nucleophilicity |

| Reaction Time | 12–24 hrs | Ensures completion of stereospecific steps |

| Contamination by regioisomers is a common issue, requiring purification via column chromatography . |

Q. How is stereochemical integrity maintained during synthesis, and what analytical methods validate it?

- Methodological Answer : The (S)-configuration at the pyrrolidine ring is preserved using chiral auxiliaries or enantiomerically pure starting materials. Validation involves:

- Chiral HPLC : Resolves enantiomers; retention times compared to standards .

- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects .

- X-ray Crystallography : Provides definitive structural proof, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic proton exchange or isotopic patterns. Strategies include:

- Variable Temperature NMR : Identifies exchange-broadened signals (e.g., NH protons) by cooling to –40°C .

- High-Resolution MS (HRMS) : Distinguishes isotopic clusters (e.g., chlorine vs. sulfur isotopes) with sub-ppm mass accuracy .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., pyrrolidine CH₂ groups) .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions:

- Target Preparation : Retrieve GPCR structures from PDB (e.g., 5-HT₂A receptor).

- Ligand Parameterization : Assign partial charges using AM1-BCC in OpenBabel .

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energies.

- Validation : Compare with experimental IC₅₀ values from radioligand assays .

Q. How do structural analogs with modified pyrrolidine substituents affect pharmacological activity?

- Methodological Answer : Systematic SAR studies involve:

- Substituent Variation : Replace the N¹-methyl group with cyclopropyl or benzyl groups to alter lipophilicity .

- Activity Assays : Test analogs in vitro (e.g., cAMP inhibition for GPCR targets) and in vivo (e.g., rodent models for bioavailability).

- Data Analysis :

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

- Methodological Answer : Discrepancies stem from:

- Solvent Systems : Aqueous buffers vs. DMSO alter apparent solubility.

- pH Dependence : The compound’s amine groups protonate below pH 6, enhancing water solubility .

- Experimental Protocols : Dynamic light scattering (DLS) vs. nephelometry yield different aggregation-state data. Standardize using USP <1236> guidelines .

Tables of Key Physicochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 185.27 g/mol | HRMS | |

| LogP (Predicted) | 1.2 ± 0.3 | ChemAxon | |

| Melting Point | 98–102°C | DSC | |

| Aqueous Solubility (pH 7.4) | 0.8 mg/mL | UV-Vis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.